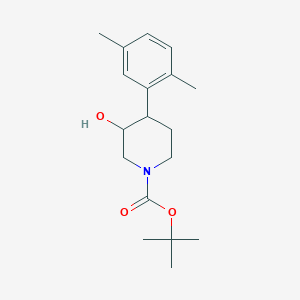

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17625158

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27NO3 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H27NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14,16,20H,8-9,11H2,1-5H3 |

| Standard InChI Key | IKVHNSIZWWGTJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |

Introduction

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,5-dimethylphenyl moiety. The molecular formula of this compound is C18H27NO3, with a molecular weight of approximately 305.4 g/mol.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic synthesis techniques. These methods allow for precise control over the reaction conditions to optimize yield and purity. The compound can undergo various chemical reactions typical of piperidine derivatives, including nucleophilic substitution and elimination reactions, facilitated by its functional groups.

Biological Activities and Potential Applications

Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has garnered interest due to its potential biological activities. Compounds similar to this may exhibit diverse biological effects, making them candidates for further exploration in drug development and therapeutic applications. The specific arrangement of functional groups in this compound can lead to varied applications and therapeutic potentials within medicinal chemistry.

| Potential Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Potential for inhibiting microbial growth |

| Anticancer Properties | Possible role in cancer treatment through targeted mechanisms |

| Neurological Effects | Potential interaction with neurological receptors |

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate. These include:

-

Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate: Different dimethyl substitution pattern, potentially affecting biological activity profiles.

-

1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine: Uses a Boc protecting group instead of tert-butyl, influencing reactivity.

-

Tert-butyl 4-(3-chloro-2,4-dimethylphenyl)-4-hydroxypiperidine: Chlorine substitution can alter reactivity and binding affinity.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Tert-butyl 4-(3,4-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate | Different dimethyl substitution | Different biological activity profiles |

| 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine | Boc protecting group | Variations in reactivity |

| Tert-butyl 4-(3-chloro-2,4-dimethylphenyl)-4-hydroxypiperidine | Chlorine substitution | Altered binding affinity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume